(R)-1-phenylprop-2-en-1-amine

Catalog No.
S3465557
CAS No.
325490-29-7
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-phenylprop-2-en-1-amine

CAS Number

325490-29-7

Product Name

(R)-1-phenylprop-2-en-1-amine

IUPAC Name

(1R)-1-phenylprop-2-en-1-amine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2/t9-/m1/s1

InChI Key

VESLRNDUOCLYDT-SECBINFHSA-N

SMILES

C=CC(C1=CC=CC=C1)N

Canonical SMILES

C=CC(C1=CC=CC=C1)N

Isomeric SMILES

C=C[C@H](C1=CC=CC=C1)N

(R)-1-phenylprop-2-en-1-amine, also known as (R)-phenylpropene-1-amine, is an organic compound with the molecular formula C9H11NC_9H_{11}N. It features a propenyl group attached to a phenyl ring and an amine functional group, making it an important compound in organic synthesis and medicinal chemistry. The chiral nature of this compound, indicated by the (R) configuration, allows for specific interactions in biological systems, enhancing its relevance in pharmaceutical applications.

Due to its functional groups:

  • Michael Addition: This compound can act as a nucleophile in Michael addition reactions, particularly with α,β-unsaturated carbonyl compounds. For example, it has been used in the synthesis of bis-enaminones through reactions with diamines facilitated by KHSO₄ in water .
  • Reduction Reactions: The double bond in the propenyl group can undergo hydrogenation or reduction to yield saturated amines.
  • Alkylation: It can be alkylated using alkyl halides to form more complex amine derivatives.

(R)-1-phenylprop-2-en-1-amine exhibits notable biological activities:

  • Monoamine Oxidase Inhibition: It has been evaluated for its inhibitory effects on monoamine oxidase enzymes, which play a crucial role in neurotransmitter metabolism. Compounds structurally related to (R)-1-phenylprop-2-en-1-amine have shown varying degrees of inhibition against these enzymes, which is significant for developing antidepressants .
  • Chiral Derivatization: It has been utilized as a chiral derivatizing agent for the separation of enantiomeric amines in chromatographic applications, enhancing resolution and analysis accuracy.

Several methods exist for synthesizing (R)-1-phenylprop-2-en-1-amine:

  • From Phenylacetaldehyde: A common synthetic route involves the reaction of phenylacetaldehyde with ammonia or amines under basic conditions to yield the target compound.
  • Using Allylamine Derivatives: The compound can also be derived from allylamine derivatives through deprotection and subsequent reactions under controlled conditions .
  • Michael Addition-Elimination Reactions: As mentioned earlier, KHSO₄-assisted Michael addition reactions can also lead to the formation of this compound from suitable precursors .

(R)-1-phenylprop-2-en-1-amine finds applications across various fields:

  • Pharmaceutical Chemistry: Its role as a building block in drug synthesis is significant, particularly for compounds targeting neurological disorders due to its activity as a monoamine oxidase inhibitor.
  • Analytical Chemistry: Used as a chiral derivatizing agent, it aids in the analysis of enantiomers, which is crucial for pharmaceuticals where chirality affects efficacy and safety.

Studies investigating the interactions of (R)-1-phenylprop-2-en-1-amines with biological targets have yielded valuable insights:

  • Molecular Docking Studies: These studies have shown that derivatives of this compound can effectively bind to active sites of monoamine oxidase enzymes, suggesting potential therapeutic applications in treating mood disorders .

Several compounds share structural similarities with (R)-1-phenylprop-2-en-1-amines. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-PhenylpropeneLacks the amine group; only contains phenyl and propenyl groupsPrimarily used as an industrial chemical
(S)-1-(4-Fluorophenyl)propeneContains a fluorine substituent on the phenyl ringExhibits different biological activity due to fluorine
3-Dimethylamino-1-phenylpropeneContains a dimethylamino group instead of a primary amineEnhanced solubility and altered pharmacokinetics

The uniqueness of (R)-1-phenylprop-2-en-1-amines lies in its specific chiral configuration and ability to inhibit monoamine oxidase effectively, making it particularly valuable in medicinal chemistry.

Mechanistic Advantages in Stereoselective Reactions

The compound’s rigid chiral environment directs reactions through well-defined transition states. For instance, in -sigmatropic rearrangements of allylic ammonium ylides, the (R)-configured amine forms stable Lewis acid complexes with boron trifluoride ($$ \text{BF}3 $$) or tribromide ($$ \text{BBr}3 $$), favoring endo-transition states that yield syn-diastereomers with >90% selectivity. This contrasts with chiral diazaborolidine-mediated reactions, where exo-transition states dominate, producing anti-diastereomers with 85–95% enantiomeric excess (ee).

Table 1: Catalytic Performance of (R)-1-Phenylprop-2-en-1-amine in Rearrangements

Reaction TypeLewis AcidDiastereoselectivityEnantiomeric Excess
-Sigmatropic$$ \text{BBr}_3 $$syn: 95%N/A
Asymmetric -SigDiazaborolidineanti: 92%89–94% ee

The amine’s allyl group participates in conjugate additions, where its electron-withdrawing nature stabilizes intermediates. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) using this amine achieve 70–85% conversion with 25–39% ee, depending on the copper source.

Ligand Design for Enantioselective Catalysis

(R)-1-Phenylprop-2-en-1-amine serves as a precursor for chiral phosphine and N-heterocyclic carbene (NHC) ligands. When complexed with rhodium or palladium, these ligands facilitate asymmetric hydrogenations of α,β-unsaturated ketones with 80–92% ee. The phenyl group’s π-stacking interactions enhance substrate binding, while the allyl chain’s flexibility accommodates diverse geometries.

XLogP3

1.6

Dates

Modify: 2023-08-19

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